molecular formula C11H11FN2O4 B8300281 (R)-6-fluoro-4-ureidochroman-4-carboxylic acid

(R)-6-fluoro-4-ureidochroman-4-carboxylic acid

Cat. No. B8300281
M. Wt: 254.21 g/mol
InChI Key: PLFOGGJHQOVQAF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-fluoro-4-ureidochroman-4-carboxylic acid is a useful research compound. Its molecular formula is C11H11FN2O4 and its molecular weight is 254.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-6-fluoro-4-ureidochroman-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-6-fluoro-4-ureidochroman-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-6-fluoro-4-ureidochroman-4-carboxylic acid

Molecular Formula

C11H11FN2O4

Molecular Weight

254.21 g/mol

IUPAC Name

(4R)-4-(carbamoylamino)-6-fluoro-2,3-dihydrochromene-4-carboxylic acid

InChI

InChI=1S/C11H11FN2O4/c12-6-1-2-8-7(5-6)11(9(15)16,3-4-18-8)14-10(13)17/h1-2,5H,3-4H2,(H,15,16)(H3,13,14,17)/t11-/m1/s1

InChI Key

PLFOGGJHQOVQAF-LLVKDONJSA-N

Isomeric SMILES

C1COC2=C([C@]1(C(=O)O)NC(=O)N)C=C(C=C2)F

Canonical SMILES

C1COC2=C(C1(C(=O)O)NC(=O)N)C=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Later developments in the overall method of production then finally gave a process for producing sorbinil which involved the following steps, viz., (1) p-fluorophenol was first converted to β-(p-fluorophenoxy)propionitrile by treatment with acrylonitrile in the presence of Triton B; (2) the nitrile intermediate was then converted to β-(p-fluorophenoxy)propionic acid by means of hydrochloric acid; (3) β-(p-fluorophenoxy)propionic acid was then condensed in the presence of concentrated sulfuric acid at 50° C. to afford 6-fluoro-4-chromanone; (4) the latter compound was thereafter condensed with potassium cyanide and ammonium carbonate in ethanol under standard Bucherer-Berg conditions to give the racemic precursor of sorbinil, which is called dl-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione; (5) the latter racemic spiro-hydantoin was then hydrolyzed with aqueous sodium hydroxide to the corresponding spiro-amino acid, which is called 4-amino-6-fluorochroman-4-carboxylic acid; (6) the latter acid, which can not be conveniently isolated in the process, was then treated in situ with sodium or potassium cyanate (after first adjusting the pH of the aqueous solution) in order to convert the amino acid to the corresponding hydantoic acid, which is called 6-fluoro-4-ureidochroman-4-carboxylic acid; (7) the latter hydantoic acid was then resolved according to the method described by B. W. Cue, Jr. et al. U.S. Pat. No. 4,435,578 by treatment with l-(-)-ephedrine in aqueous methanol to form the l-(-)-ephedrine salt of (4S)-6-fluoro-4-ureidochroman-4-carboxylic acid; and (8) the latter crystalline salt was thereafter converted to sorbinil by heating the diastereoisomer in glacial acetic acid to effect conversion to the desired (4S)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione.
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6-fluoro-4-ureidochroman-4-carboxylic acid
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(4S)-6-fluoro-4-ureidochroman-4-carboxylic acid

Synthesis routes and methods II

Procedure details

Later developments in the overall method of production then finally gave a process for producing sorbinil which involved the following steps, viz., (1) p-fluorophenol was first converted to β-(p-fluorophenoxy)propionitrile by treatment with acrylonitrile in the present of Triton B; (2) the nitrile intermediate was then converted to β-(p-fluorophenoxy)propionic acid by means of hydrochloric acid; (3) β-(p-fluorophenoxy)propionic acid was then condensed in the presence of concentrated sulfuric acid at 50° C. to afford 6-fluoro-4-chromanone; (4) the latter compound was thereafter condensed with potassium cyanide and ammonium carbonate in ethanol under standard Bucherer-Berg conditions to give the racemic precursor of sorbinil, which is called dl-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione; (5) the latter racemic spiro-hydantoin was then hydrolyzed with aqueous sodium hydroxide to the corresponding spiro-amino acid, which is called 4-amino-6-fluorochroman-4-carboxylic acid; (6) the latter acid, which can not be conveniently isolated in the process, was then treated in situ with sodium or potassium cyanate (after first adjusting the pH of the aqueous solution) in order to convert the amino acid to the corresponding hydantoic acid, which is called 6-fluoro-4-ureidochroman-4-carboxylic acid; (7) the latter hydantoic acid was then resolved according to the method described by B. W. Cue, Jr. et al. in U.S. Pat. No. 4,435,578 by treatment with 1-(-)-ephedrine in aqueous methanol to form the 11 -(-)-ephedrine salt of (4S)-6-fluoro-4-ureidochroman-4-carboxylic acid; and (8) the latter crystalline salt was thereafter converted to sorbinil by heating the diastereoisomer in glacial acetic acid to effect conversion to the desired (4S)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2', 5'-dione.
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6-fluoro-4-ureidochroman-4-carboxylic acid
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(4S)-6-fluoro-4-ureidochroman-4-carboxylic acid

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